molecular formula C8H8ClN3 B2966733 3-(1H-pyrazol-1-yl)pyridine hydrochloride CAS No. 2309191-59-9

3-(1H-pyrazol-1-yl)pyridine hydrochloride

Cat. No.: B2966733
CAS No.: 2309191-59-9
M. Wt: 181.62
InChI Key: OATGLSWOUYLDBF-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)pyridine hydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that pyrazolopyridines, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substituents of the pyrazolopyridine compound .

Cellular Effects

Related pyrazolopyridine compounds have been shown to exhibit antileishmanial and antimalarial activities . These effects are likely due to the compound’s interactions with cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazolopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of pyrazolopyridines can vary depending on the specific structure and substituents of the compound .

Dosage Effects in Animal Models

Related pyrazolopyridine compounds have been shown to exhibit dose-dependent effects in animal models .

Metabolic Pathways

It is known that pyrazolopyridines can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Related pyrazolopyridine compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Related pyrazolopyridine compounds have been shown to localize to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane, leading to the formation of the pyrazole ring . Another approach involves the reaction of imidazole with cyanamide . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a wide range of functionalized pyrazole-pyridine compounds.

Scientific Research Applications

3-(1H-pyrazol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)pyridine
  • 3-(1H-pyrazol-3-yl)pyridine
  • 1H-pyrazole-1-carboxamidine hydrochloride

Uniqueness

3-(1H-pyrazol-1-yl)pyridine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-pyrazol-1-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h1-7H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATGLSWOUYLDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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